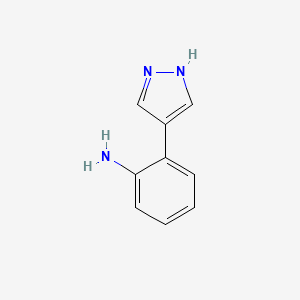![molecular formula C15H10ClNOS B1374105 4-[(7-氯代喹啉-4-基)硫代]苯酚 CAS No. 1183785-49-0](/img/structure/B1374105.png)
4-[(7-氯代喹啉-4-基)硫代]苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol is an organic compound with the molecular formula C15H10ClNOS and a molecular weight of 287.77 g/mol . It is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 7-position and a sulfanyl group at the 4-position, which is further connected to a phenol group.
科学研究应用
4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol typically involves the reaction of 7-chloroquinoline-4-thiol with a phenol derivative under suitable conditions . One common method includes the nucleophilic substitution reaction where 7-chloroquinoline-4-thiol is reacted with 4-bromophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Aminoquinoline or thioquinoline derivatives.
作用机制
The mechanism of action of 4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to inhibit heme polymerization, which is crucial for the survival of malaria parasites . Additionally, the compound may interact with DNA and proteins, leading to cytotoxic effects in cancer cells . The sulfanyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency .
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Quinoline: The parent compound with a basic quinoline structure.
Uniqueness
4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol is unique due to the presence of both a sulfanyl group and a phenol group, which can enhance its chemical reactivity and biological activity compared to other quinoline derivatives .
属性
IUPAC Name |
4-(7-chloroquinolin-4-yl)sulfanylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNOS/c16-10-1-6-13-14(9-10)17-8-7-15(13)19-12-4-2-11(18)3-5-12/h1-9,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPPRQSMHZRHOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SC2=C3C=CC(=CC3=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B1374022.png)
![[3-(Benzylamino)oxolan-3-yl]methanol](/img/structure/B1374024.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B1374025.png)

![1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374029.png)




![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1374038.png)




